![molecular formula C14H12FNO2 B5544287 4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)
4-[(3-fluorobenzyl)oxy]benzaldehyde oxime
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Overview
Description
Synthesis Analysis
The synthesis of related oxime compounds, such as 1,3-benzoxazine derivatives, can be achieved through a formal [4 + 2] cycloaddition of oximes with o-hydroxybenzyl alcohols under visible light-catalyzed conditions. This process involves photoisomerization of oximes, followed by nucleophilic attack, cyclization, and isomerization, highlighting a route that may be adapted for synthesizing 4-[(3-Fluorobenzyl)oxy]benzaldehyde oxime (Qi et al., 2023).
Molecular Structure Analysis
The molecular structure of benzaldehyde oxime derivatives has been extensively studied, providing insights into their conformation, electronic structure, and potential interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational analyses are essential for understanding the geometric and electronic characteristics of these molecules (Balachander & Manimekalai, 2017).
Chemical Reactions and Properties
Benzaldehyde oximes undergo a variety of chemical reactions, highlighting their reactivity and versatility. For example, ruthenium-mediated dehydration of benzaldehyde oxime showcases the metal-assisted transformations these compounds can participate in, producing complex mixed-valence compounds (Kukushkin et al., 1997).
Physical Properties Analysis
The physical properties of oxime compounds, including melting points, boiling points, solubility, and crystal structures, are crucial for their application in various fields. The solid-state chemistry and crystallographic analysis of related compounds provide a foundation for predicting and understanding the physical characteristics of 4-[(3-Fluorobenzyl)oxy]benzaldehyde oxime (Gougoutas, Chang, & Etter, 1976).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are integral to the utility of oxime compounds. The synthesis and reactivity of fluorine-containing 3-oxo esters with benzaldehyde provide insights into the types of chemical transformations that 4-[(3-Fluorobenzyl)oxy]benzaldehyde oxime may undergo, further highlighting its versatility and potential for generating novel compounds (Pryadeina et al., 2002).
Scientific Research Applications
Radiopharmacy Applications
In radiopharmacy, compounds like 4-[(3-fluorobenzyl)oxy]benzaldehyde oxime have been explored for their potential in improving positron emission tomography (PET) imaging. A study by Glaser et al. (2008) focused on the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups. These prosthetic groups, including variants of fluorobenzaldehyde, have shown promising results in enhancing tumor-to-background ratios, which is critical for accurate PET imaging. The study demonstrated that the chemical nature of a prosthetic group significantly impacts the biodistribution profile of radiotracers, suggesting that fluorinated aldehyde oximes could tailor the pharmacokinetics of radiopharmaceuticals for improved imaging (Glaser et al., 2008).
Organic Synthesis and Catalysis
In organic synthesis, fluorine-containing compounds, including those derived from 4-[(3-fluorobenzyl)oxy]benzaldehyde oxime, play a crucial role due to their unique reactivity and ability to influence the physicochemical properties of molecules. Song et al. (2005) synthesized a series of α-amino (2, or 4)-fluorobenzyl-phosphonates containing isoxazole moiety, showcasing moderate anticancer activity. This highlights the role of fluorinated oximes in the development of bioactive molecules (Song et al., 2005). Additionally, Crich et al. (2009) introduced the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new alcohol protecting group, demonstrating its utility in the selective synthesis of complex molecules under conditions fully orthogonal with the p-methoxybenzyl group (Crich et al., 2009).
Materials Science
In materials science, fluorinated compounds derived from 4-[(3-fluorobenzyl)oxy]benzaldehyde oxime have been employed to synthesize novel materials with specific properties. Li et al. (2016) reported the facile synthesis of fluorinated microporous polyaminals for the adsorption of carbon dioxide, demonstrating the potential of fluorinated benzaldehyde derivatives in creating materials with enhanced environmental and industrial applications (Li et al., 2016).
Safety and Hazards
The safety information for “3-[(4-fluorobenzyl)oxy]benzaldehyde” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapours/spray, and measures to take in case of accidental ingestion or contact with skin .
properties
IUPAC Name |
(NE)-N-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-13-3-1-2-12(8-13)10-18-14-6-4-11(5-7-14)9-16-17/h1-9,17H,10H2/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWGAXCAJLBCTQ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
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